Methylamine nitrate

Descripción general

Descripción

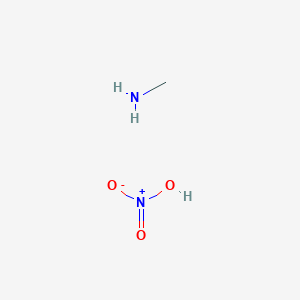

Methylamine nitrate is an explosive chemical compound with the molecular formula CH₆N₂O₃. It is formed by the neutralization of methylamine with nitric acid. This compound was first used as an explosive ingredient by the Germans during World War II .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylamine nitrate is synthesized by the neutralization reaction between methylamine and nitric acid. The reaction can be represented as: [ \text{CH}_3\text{NH}_2 + \text{HNO}_3 \rightarrow \text{CH}_3\text{NH}_3\text{NO}_3 ]

Industrial Production Methods: In industrial settings, the production of methylammonium nitrate involves the careful control of reaction conditions to ensure safety and efficiency. The reaction is typically carried out in a controlled environment to prevent any unwanted side reactions or explosions .

Análisis De Reacciones Químicas

Thermal Decomposition

Methylamine nitrate is thermally unstable, decomposing exothermically at elevated temperatures. The decomposition pathway and products depend on reaction conditions:

Primary Reaction:

Critical Observations:

-

At temperatures ≥175°C, decomposition produces nitrogen oxides (NOₓ) and water .

-

Prolonged heating or slow cooling results in a yellow tint due to byproduct formation .

| Decomposition Condition | Major Products | Byproducts |

|---|---|---|

| 175–200°C (rapid) | N₂O, CH₃NH₂, H₂O | Trace NOₓ |

| >220°C (slow) | NO, NO₂, NH₃ | Carbonaceous residues |

Oxidation

In the presence of strong oxidizing agents (e.g., KMnO₄), the nitrate group acts as an oxidizer:

Applications: Used in explosive formulations where rapid oxygen release is critical .

Reduction

Reducing agents (e.g., LiAlH₄) target the nitrate ion:

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reagent Use

Methylamine nitrate serves as a precursor in the synthesis of other chemical compounds. It is commonly utilized as a reagent in various chemical reactions, including:

- Synthesis of Explosives : this compound is a key ingredient in the formulation of explosives due to its high energy content and stability under specific conditions. It can be used in the production of water gel explosives, where it enhances detonation properties by improving the propagation of detonation waves .

- Intermediate for Pharmaceuticals : The compound plays a role in the production of pharmaceuticals, such as ephedrine and other active pharmaceutical ingredients (APIs), where it acts as an important intermediate .

Biological Research

Research into the biological effects of this compound is ongoing. Its derivatives are studied for potential therapeutic applications:

- Biochemical Assays : this compound's interactions with biological systems are being explored to understand its role in biochemical assays and potential therapeutic effects.

- Toxicology Studies : Investigations into its toxicity have shown that exposure can lead to various health effects, including respiratory irritation and potential carcinogenicity due to nitrosamine formation .

Industrial Applications

In industrial contexts, this compound is primarily used for:

- Explosives Production : It is extensively used in the manufacturing of explosives and propellants due to its favorable explosive properties. The addition of methyl groups enhances its performance compared to other nitrates .

- Agricultural Chemicals : Methylamines derived from methylamine are utilized in the synthesis of agricultural chemicals, such as herbicides and insecticides, making it valuable in agrochemical formulations .

Case Study 1: Explosive Formulation

A study demonstrated that varying concentrations of this compound in water gel explosives could significantly affect detonation velocity and sensitivity. Adjustments in formulation allowed for customization based on operational requirements, illustrating its versatility in explosive design .

Case Study 2: Toxicological Assessment

Research conducted on the inhalation toxicity of methylamine revealed that exposure to high concentrations could lead to severe respiratory issues and systemic toxicity. This underscores the need for careful handling and regulatory oversight when using this compound in industrial applications .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Precursor for explosives and pharmaceuticals | Enhances performance in explosive formulations |

| Biological Research | Biochemical assays; toxicity studies | Potential therapeutic uses; health risks identified |

| Industrial Applications | Explosives production; agricultural chemicals | Customizable properties for specific industrial needs |

Mecanismo De Acción

The mechanism by which methylammonium nitrate exerts its effects is primarily related to its explosive properties. The addition of the carbon-containing methyl group in methylammonium nitrate imparts better explosive properties and helps create a more favorable oxygen balance . This balance is crucial for the compound’s ability to release energy rapidly and efficiently during detonation.

Comparación Con Compuestos Similares

Ammonium nitrate: Similar in explosive properties but less powerful than methylammonium nitrate.

Hydroxylammonium nitrate: Another nitrate compound with different explosive characteristics.

Ethylammonium nitrate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: Methylamine nitrate is unique due to the presence of the methyl group, which enhances its explosive properties compared to ammonium nitrate. This makes it a valuable compound in the production of high-energy materials .

Actividad Biológica

Methylamine nitrate (MMAN), a chemical compound formed by the reaction of methylamine with nitric acid, has garnered attention for its potential biological activities and implications in various fields, including environmental science and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its metabolic pathways, regulatory mechanisms, and potential health effects.

This compound is classified as an explosive chemical due to its formation from methylamine and nitric acid. It is important to note that while methylamine itself is a simple amine, its nitrate salt can pose significant hazards in terms of stability and reactivity. The chemical structure can be represented as follows:

Methylotrophic Yeasts

Research has highlighted the role of methylamine in the metabolism of certain methylotrophic yeasts, such as Candida boidinii. These organisms can utilize methylamine as a nitrogen source, particularly when transitioning from nitrate-based substrates. The regulation of key enzymes involved in this metabolic pathway is critical for understanding how these yeasts adapt to varying nitrogen sources.

- Nitrate Reductase (Ynr1) : This enzyme is crucial for the reduction of nitrate to nitrite and is induced by the presence of nitrate. Its expression is not significantly affected by other nitrogen sources, indicating a strong regulatory mechanism that prioritizes nitrate utilization .

- Amine Oxidase (Amo1) : In contrast, Amo1 is specifically induced by methylamine but repressed when ammonium or glutamine are present. This suggests that C. boidinii has evolved to preferentially utilize available nitrogen sources based on environmental conditions .

The intracellular dynamics of these enzymes reveal that Ynr1 undergoes selective autophagy when transitioning from nitrate to methylamine, indicating a complex regulatory network that governs nitrogen metabolism in these yeasts .

Carcinogenic Potential

Methylamine has been implicated in various studies regarding its potential carcinogenic effects. Notably, it can be converted into nitrosamines, which are known carcinogens. Evidence from animal studies suggests that exposure to methylamine may lead to genotoxic effects, including DNA damage observed in assays involving E. coli and mouse lymphoma cells .

- Dietary Exposure : A study conducted in Kashmir reported elevated levels of dietary amines, including methylamine, among populations at high risk for esophageal and gastric cancers. Regular consumption of certain local vegetables resulted in significant exposure to both methylamine and nitrates, raising concerns about their combined effects on cancer risk .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Propiedades

IUPAC Name |

methanamine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.HNO3/c1-2;2-1(3)4/h2H2,1H3;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIUDKQYXMFYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047924 | |

| Record name | Methylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22113-87-7 | |

| Record name | Methanamine, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22113-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.